![molecular formula C19H19N3O2 B4713842 N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine](/img/structure/B4713842.png)
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine
Übersicht
Beschreibung
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine, also known as PD 0332991, is a small molecule inhibitor of cyclin-dependent kinases (CDKs) that has been extensively studied for its potential therapeutic applications in various types of cancers.
Wirkmechanismus
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine 0332991 binds to the ATP binding site of CDK4/6, preventing their activation and subsequent phosphorylation of retinoblastoma protein (RB), a tumor suppressor protein that regulates cell cycle progression. This leads to RB hypophosphorylation, cell cycle arrest at the G1 phase, and inhibition of tumor cell proliferation.
Biochemical and Physiological Effects:
This compound 0332991 has been shown to induce cell cycle arrest and apoptosis in cancer cells, while sparing normal cells. It has also been found to inhibit angiogenesis, the process of new blood vessel formation that is necessary for tumor growth and metastasis. In addition, this compound 0332991 has been reported to enhance immune responses against tumors, suggesting its potential as an immunomodulatory agent.
Vorteile Und Einschränkungen Für Laborexperimente
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine 0332991 has several advantages as a research tool, including its high potency and selectivity for CDK4/6, its ability to induce cell cycle arrest and apoptosis in cancer cells, and its potential to enhance the efficacy of other anti-cancer agents. However, its limitations include its relatively short half-life, which may require frequent dosing in vivo, and its potential toxicity at high doses.
Zukünftige Richtungen
Future research on N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine 0332991 could focus on its potential therapeutic applications in other types of cancers, such as lung, pancreatic, and ovarian cancers. It could also investigate the mechanisms underlying its immunomodulatory effects and its potential as a combination therapy with immunotherapeutic agents. In addition, further studies could explore the optimization of its pharmacokinetic properties and the development of more potent and selective CDK4/6 inhibitors.
Wissenschaftliche Forschungsanwendungen
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenyl-4-pyrimidinamine 0332991 has been shown to exhibit potent anti-tumor activity in preclinical studies, particularly in breast cancer models. It has been found to selectively inhibit CDK4/6, which are key regulators of cell cycle progression, leading to cell cycle arrest and inhibition of tumor cell proliferation. This compound 0332991 has also been investigated in combination with other anti-cancer agents, showing promising results in enhancing their efficacy.
Eigenschaften
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-methyl-6-phenylpyrimidin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O2/c1-13-20-16(14-7-5-4-6-8-14)12-19(21-13)22-15-9-10-17(23-2)18(11-15)24-3/h4-12H,1-3H3,(H,20,21,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HMJCYZAFWWPPOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)NC2=CC(=C(C=C2)OC)OC)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.